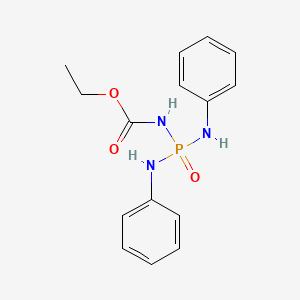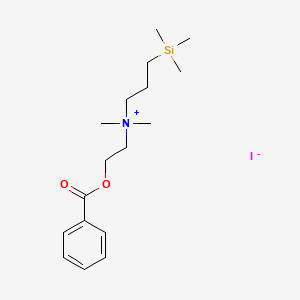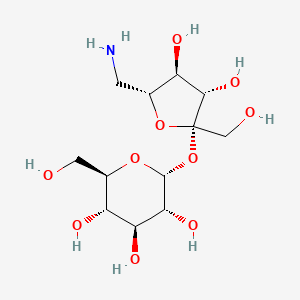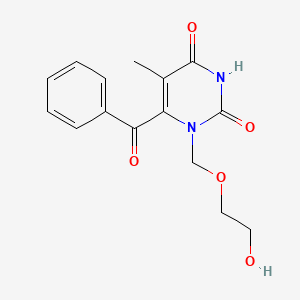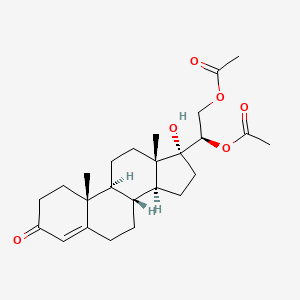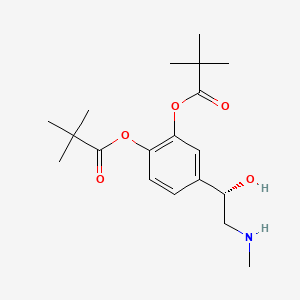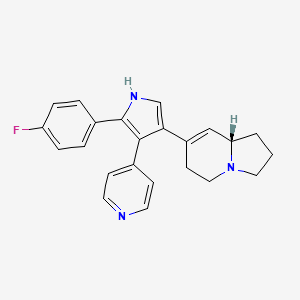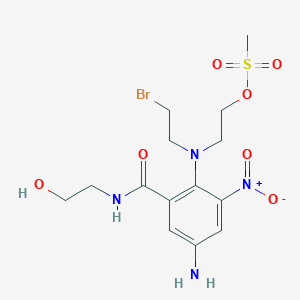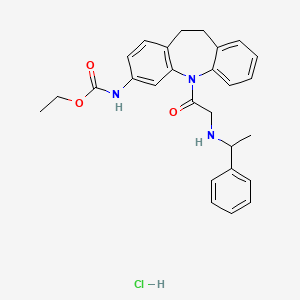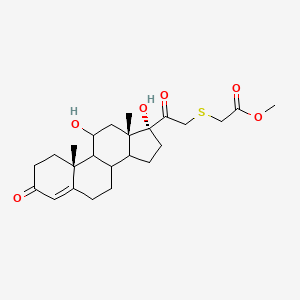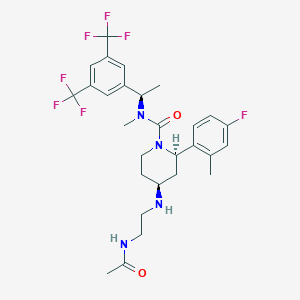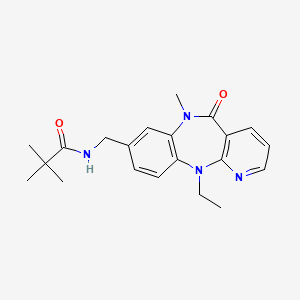
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-b][1,5]benzodiazepine core: This is achieved through a series of cyclization reactions.
Introduction of the N11-ethyl and N6-methyl groups: These groups are introduced via alkylation reactions.
Attachment of the N-(t-Butylcarbonyl)aminomethyl group: This step involves the use of protecting groups and subsequent deprotection to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of benzodiazepines on biological systems.
Medicine: It has potential as a therapeutic agent for the treatment of anxiety, insomnia, and other conditions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in the treatment of anxiety and insomnia.
Alprazolam: Commonly used for the treatment of panic disorders and anxiety.
Uniqueness
8-(N-(t-Butylcarbonyl)aminomethyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These differences could potentially lead to variations in efficacy, duration of action, and side effect profiles.
特性
CAS番号 |
133626-81-0 |
|---|---|
分子式 |
C21H26N4O2 |
分子量 |
366.5 g/mol |
IUPAC名 |
N-[(11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepin-8-yl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H26N4O2/c1-6-25-16-10-9-14(13-23-20(27)21(2,3)4)12-17(16)24(5)19(26)15-8-7-11-22-18(15)25/h7-12H,6,13H2,1-5H3,(H,23,27) |
InChIキー |
FFLOBJBVPWJYSC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)CNC(=O)C(C)(C)C)N(C(=O)C3=C1N=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


